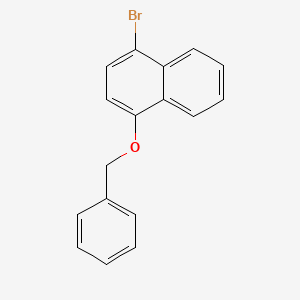

1-Bromo-4-(phenylmethoxy)-naphthalene

Description

Significance of Naphthalene (B1677914) Architectures in Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in medicinal and materials chemistry. tcichemicals.com Its extended π-system, compared to benzene (B151609), imparts distinct electronic and photophysical properties. The naphthalene scaffold is found in numerous FDA-approved drugs, including the anti-inflammatory drug Naproxen and the antifungal agent Naftifine, highlighting its biocompatibility and tunability. tcichemicals.com The ability to introduce substituents at various positions on the naphthalene rings allows for precise control over the molecule's spatial arrangement and electronic characteristics, making it a privileged structure in drug discovery and the design of organic electronic materials. tcichemicals.comresearchgate.net The increased reactivity of naphthalene compared to benzene in certain reactions further enhances its utility as a synthetic intermediate. ambeed.com

Importance of Bromine Functionality in Synthetic Organic Chemistry

The incorporation of a bromine atom onto an aromatic ring is a pivotal transformation in organic synthesis. sigmaaldrich.comnist.gov Bromo-organic compounds are highly valued as versatile intermediates. The carbon-bromine bond can be readily converted into other functional groups through various reactions. Most notably, aryl bromides are key precursors for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net These palladium-catalyzed reactions are fundamental to the construction of complex organic molecules. The high reactivity and specific electronic properties of bromine also make it useful in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. tcichemicals.com

Role of Phenylmethoxy Ethers in Molecular Design

The phenylmethoxy group, also known as the benzyloxy group, is a common feature in complex organic molecules. It is frequently employed as a protecting group for alcohols and phenols due to its general stability under a variety of reaction conditions, including acidic and basic environments. researchgate.netnih.gov It can be selectively removed under specific, often mild, conditions. Beyond its role as a protecting group, the phenylmethoxy ether can influence a molecule's physical and biological properties. The bulky and lipophilic nature of the benzyl (B1604629) group can impact solubility, crystal packing, and interactions with biological targets. nih.govbldpharm.com Furthermore, the ether linkage and the associated phenyl ring can modulate the electronic properties of the molecule to which they are attached. nih.gov

Research Context for 1-Bromo-4-(phenylmethoxy)-naphthalene

This compound emerges as a compound of interest at the intersection of the aforementioned chemical principles. It is a bifunctional molecule, possessing two key reactive sites: the bromo-substituted carbon, which is primed for cross-coupling reactions, and the phenylmethoxy group, which can be deprotected to reveal a naphthol. This dual functionality makes it a valuable intermediate for the synthesis of more complex, polysubstituted naphthalene derivatives.

Research into this and similar compounds is driven by the need for advanced building blocks in materials science, particularly for the development of organic semiconductors and metal-organic frameworks (MOFs). The ability to first use the bromine as a handle for constructing a larger molecular framework and then to potentially modify the electronic properties by deprotecting the ether offers a strategic advantage in molecular design. The compound can be seen as a precursor to 4-substituted-1-naphthols or as a building block for creating extended aromatic systems with tailored photophysical properties.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 138865-41-5 |

| Molecular Formula | C₁₇H₁₃BrO |

| Molecular Weight | 313.19 g/mol |

| Synonyms | 1-(Benzyloxy)-4-bromonaphthalene, 4-Bromo-1-(phenylmethoxy)naphthalene |

| Topological Polar Surface Area | 9.2 Ų |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

Data sourced from Guidechem. guidechem.com

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not abundant in the public literature, its synthesis and reactivity can be inferred from established chemical principles and studies on closely related analogues.

A plausible and efficient method for the synthesis of this compound involves the Williamson ether synthesis. This would start with 4-Bromo-1-naphthol, a commercially available starting material. The phenolic proton of 4-Bromo-1-naphthol would be deprotonated using a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding naphthoxide salt. This nucleophilic salt would then be reacted with benzyl bromide to form the desired phenylmethoxy ether linkage, yielding this compound. This type of synthesis is well-documented for the preparation of other naphthyl ethers. nih.gov

The primary research application of this compound lies in its utility as a versatile synthetic intermediate. The presence of the aryl bromide moiety allows it to readily participate in palladium-catalyzed cross-coupling reactions. For instance, it could be reacted with various boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or organostannanes (Stille coupling) to introduce a wide range of substituents at the 4-position of the naphthalene core. This strategy is fundamental for building complex molecules, including those with potential applications as VEGFR-2 inhibitors or other biologically active agents. nih.gov

Furthermore, the phenylmethoxy group serves as a masked hydroxyl group. Following a cross-coupling reaction at the bromine position, the benzyl ether can be cleaved, typically through hydrogenolysis (using H₂ gas and a palladium catalyst), to unmask the 4-hydroxy-naphthalene functionality. This allows for further chemical modification at this site, such as esterification, etherification, or its use as a directing group in subsequent electrophilic aromatic substitution reactions. The dual functionality of a reactive handle (the bromine) and a protected functional group (the phenylmethoxy ether) makes this compound a valuable building block for the systematic construction of complex, multifunctional naphthalene-based molecules for materials science and medicinal chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOORTGQVODJZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327505 | |

| Record name | NSC662266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138865-41-5 | |

| Record name | NSC662266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 Phenylmethoxy Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Bromo-4-(phenylmethoxy)-naphthalene, a complete NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to assign all proton and carbon signals unequivocally.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The structure of this compound contains distinct sets of protons: those on the naphthalene (B1677914) core and those on the phenylmethoxy (benzyloxy) group.

The expected signals in the ¹H NMR spectrum are:

Naphthalene Protons: The six protons on the substituted naphthalene ring system will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with their neighbors. The proton at the C-8 position is expected to be shifted significantly downfield due to steric hindrance and anisotropic effects from the bromine atom.

Benzyl (B1604629) Protons: The benzyloxy group gives rise to two distinct signals. The five protons on the phenyl ring will appear as a multiplet, or series of multiplets, in the aromatic region around δ 7.3-7.5 ppm. The two methylene (B1212753) protons (-CH₂-) of the benzyl group are chemically equivalent and are expected to appear as a sharp singlet further upfield, typically in the range of δ 5.0-5.5 ppm, due to the shielding effect of being attached to an oxygen atom.

A detailed assignment requires analysis of coupling constants (J-values) and 2D NMR data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthyl-H | 7.0 - 8.5 | m |

| Phenyl-H | 7.3 - 7.5 | m |

| Methylene (-CH₂-) | 5.0 - 5.5 | s |

Note: These are approximate values. Actual shifts depend on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has 17 carbon atoms, but due to symmetry in the phenyl group, fewer than 17 signals may be observed.

The expected signals in the ¹³C NMR spectrum are:

Naphthalene Carbons: The ten carbons of the naphthalene core will produce signals in the aromatic region (δ 110-155 ppm). The carbon atom bonded to the bromine (C-1) will be shifted upfield due to the heavy-atom effect, while the carbon bonded to the oxygen (C-4) will be shifted significantly downfield. The other eight naphthalene carbons will have distinct chemical shifts based on their position relative to the substituents.

Benzyl Carbons: The carbons of the benzyloxy group will also produce characteristic signals. The methylene carbon (-CH₂-) is expected around δ 70-75 ppm. The six carbons of the phenyl ring will appear in the aromatic region (δ 127-137 ppm), with the carbon attached to the methylene group (ipso-carbon) being distinct from the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthyl C-Br | 110 - 120 |

| Naphthyl C-O | 150 - 155 |

| Naphthyl C-H & C-q | 120 - 135 |

| Phenyl C-H & C-q | 127 - 137 |

| Methylene (-CH₂-) | 70 - 75 |

Note: These are approximate values. Actual shifts depend on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It is invaluable for tracing the connectivity of protons within the naphthalene and phenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the benzyloxy group to the C-4 position of the naphthalene core.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra display characteristic bands corresponding to the stretching and bending of specific chemical bonds.

For this compound, the key expected vibrational bands are:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) group will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene and phenyl rings.

C-O-C Stretching: The ether linkage will produce strong, characteristic bands. The asymmetric stretch is typically found in the 1200-1275 cm⁻¹ range, and the symmetric stretch is found in the 1000-1100 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear as a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. The molecular formula for this compound is C₁₇H₁₃BrO. rsc.org

HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to the exact calculated mass. A key feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion region will exhibit two peaks of almost equal intensity separated by two mass units (an M⁺ peak and an M+2 peak), which is a definitive signature for the presence of a single bromine atom in the molecule.

Table 4: Calculated Exact Masses for this compound

| Ion | Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|---|

| [M]⁺ | C₁₇H₁₃⁷⁹BrO | ⁷⁹Br | 312.0150 |

X-ray Crystallographic Determination of Solid-State Molecular Structure

This technique would precisely measure:

Bond Lengths: The exact distances between all bonded atoms, such as the C-Br, C-O, C-C, and C-H bonds.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the phenylmethoxy group relative to the naphthalene plane.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, identifying any significant non-covalent interactions like π-stacking or dipole-dipole forces that influence the solid-state structure.

This data would provide an unambiguous confirmation of the compound's constitution and offer insights into its steric and electronic properties in the solid phase.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound are primarily dictated by the naphthalene core, which is a large aromatic system. Substituents on this core, in this case, a bromo group at the 1-position and a phenylmethoxy (benzyloxy) group at the 4-position, are known to modulate the electronic transitions, often leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Substitution on the naphthalene ring influences these transitions. For instance, α-substitution, as is the case with the bromo group in the target molecule, is known to cause a bathochromic (red) shift in the absorption bands. Similarly, the introduction of an oxygen-containing substituent like the phenylmethoxy group, which can act as an auxochrome, is also expected to shift the absorption to longer wavelengths.

Computational and Theoretical Investigations of 1 Bromo 4 Phenylmethoxy Naphthalene

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the optimized geometry of 1-Bromo-4-(phenylmethoxy)-naphthalene, which corresponds to its most stable three-dimensional arrangement of atoms. This is achieved by finding the minimum energy structure on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich naphthalene (B1677914) and phenylmethoxy groups, while the LUMO would be distributed over the entire molecule, including the electron-withdrawing bromine atom.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.

Molecular Electrostatic Potential Surface (MESP) Mapping

The Molecular Electrostatic Potential Surface (MESP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MESP map is generated by plotting the electrostatic potential on the electron density surface of the molecule.

Different colors on the MESP map represent different values of the electrostatic potential. Typically, red regions indicate a negative electrostatic potential, signifying areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions represent areas with near-zero or intermediate potential, respectively. For this compound, the oxygen atom of the phenylmethoxy group and the region around the bromine atom would likely be depicted as red or yellow, indicating sites of negative potential, while the hydrogen atoms would be shown in blue.

Global and Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific atomic sites within a molecule. The Fukui function helps in identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values in this table are hypothetical and are for illustrative purposes.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational changes, flexibility, and interactions of this compound over time.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

The theoretical calculation of NMR chemical shifts for ¹H and ¹³C nuclei in this compound would provide a predicted spectrum that can be compared with experimental data for structural verification. Similarly, the calculation of IR frequencies would yield a theoretical vibrational spectrum, where each peak corresponds to a specific vibrational mode of the molecule. For instance, DFT has been successfully used to study the vibrational spectra of naphthalene.

Quantum Chemical Studies on Molecular Interactions and Bonding

Quantum chemical methods are employed to investigate the nature of intramolecular and intermolecular interactions. For this compound, these studies can elucidate the nature of the C-Br bond, the C-O-C ether linkage, and the non-covalent interactions that govern its packing in the solid state.

Techniques such as Natural Bond Orbital (NBO) analysis can provide detailed information about the bonding within the molecule, including the hybridization of atomic orbitals and the delocalization of electron density. Energy decomposition analysis can be used to understand the nature of intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the bromine atom, which are critical for understanding its condensed-phase properties.

Reactivity and Derivatization Chemistry of 1 Bromo 4 Phenylmethoxy Naphthalene

Reactions at the Bromine Center

The bromine atom attached to the naphthalene (B1677914) ring is a key site for synthetic modification, primarily serving as a leaving group in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, and 1-Bromo-4-(phenylmethoxy)-naphthalene is an excellent substrate for these transformations. The electron-rich naphthalene system readily participates in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds. For instance, bromo-naphthalene scaffolds are used to synthesize diverse chemical libraries. acs.org The Suzuki coupling of this compound with various arylboronic acids can produce 1-aryl-4-(phenylmethoxy)-naphthalene derivatives. These reactions generally proceed with high yields under mild conditions. virginia.eduacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature | Typical Product |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 °C | 1-Aryl-4-(phenylmethoxy)-naphthalene |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex and requires a base. The reaction of this compound with alkenes like styrene (B11656) or acrylates would yield the corresponding (E)-1-alkenyl-4-(phenylmethoxy)-naphthalene derivatives, given the typical stereoselectivity of the Heck reaction. organic-chemistry.orgnih.gov

Table 2: General Conditions for Heck Reaction

| Catalyst | Base | Solvent | Temperature | Typical Product |

|---|---|---|---|---|

| Pd(OAc)₂ | Et₃N | DMF or DMA | 100-140 °C | 1-Alkenyl-4-(phenylmethoxy)-naphthalene |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is typically co-catalyzed by palladium and copper salts in the presence of an amine base. organic-chemistry.org The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 1-alkynyl-4-(phenylmethoxy)-naphthalene compounds, which are valuable precursors for more complex structures. organic-chemistry.org

Table 3: Common Conditions for Sonogashira Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Typical Product |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF or Toluene | Room Temp to 70 °C | 1-Alkynyl-4-(phenylmethoxy)-naphthalene |

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) reactions typically require activation by strong electron-withdrawing groups, they can occur on bromonaphthalene systems under certain conditions. For related compounds like 1-Bromo-4-(2-bromoethyl)naphthalene, the bromine atoms can be displaced by various nucleophiles such as amines, thiols, and alkoxides. organic-chemistry.org It is plausible that the bromine atom in this compound could undergo similar substitution reactions, particularly with strong nucleophiles or under metal-catalyzed conditions (e.g., Buchwald-Hartwig amination), to introduce nitrogen, oxygen, or sulfur-based functional groups at the 1-position of the naphthalene core.

Reductive Debromination Strategies

The removal of the bromine atom, known as reductive debromination or hydrodebromination, can be a crucial step in a multi-step synthesis. This transformation converts the bromo-naphthalene derivative back to a naphthalene scaffold. researchwithrutgers.comyoutube.com Several modern methods are effective for the reductive debromination of aryl bromides and would be applicable to this compound.

One common method is catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst with a hydrogen source like H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. researchwithrutgers.comyoutube.com This method is generally efficient and clean.

More recently, photoredox catalysis has emerged as a mild and effective technique for cleaving carbon-bromide bonds. acs.orgorganic-chemistry.org These reactions often use a photosensitizer, a light source (like visible light), and a hydrogen atom donor to achieve the reduction under gentle conditions. acs.orgorganic-chemistry.org Another approach involves using hydride sources, such as sodium borohydride, in specialized reaction media like micellar nanoreactors in water, offering an environmentally friendly alternative. organic-chemistry.org

Transformations of the Phenylmethoxy Moiety

The phenylmethoxy (benzyloxy) group is not merely a passive substituent; it can be strategically cleaved or further functionalized.

Selective Cleavage of the Ether Linkage

The phenylmethoxy group is a widely used protecting group for hydroxyl functions due to its general stability and the variety of methods available for its removal. nih.gov Cleavage of the ether linkage in this compound would yield 4-bromo-1-naphthol, a valuable intermediate for further synthesis.

Common methods for debenzylation include:

Catalytic Hydrogenolysis: This is one of the most frequent methods, typically employing a palladium catalyst (Pd/C) and hydrogen gas. wikipedia.org The reaction proceeds under mild conditions and results in the formation of the phenol (B47542) and toluene. This method is often chemoselective, though care must be taken if other reducible functional groups are present.

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are highly effective for cleaving benzyl (B1604629) ethers. nih.gov The use of a BCl₃·SMe₂ complex can provide enhanced selectivity, allowing for debenzylation in the presence of other sensitive groups.

Oxidative Cleavage: While less common for simple benzyl ethers, derivatives such as the p-methoxybenzyl (PMB) ether can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Functional Group Modifications on the Benzyl Phenyl Ring

The phenyl ring of the phenylmethoxy group can also be a site for further chemical modification, although this is less common than transformations at the other reactive sites. The benzylic C-H bonds exhibit enhanced reactivity, allowing for specific transformations. For example, oxidation of the benzylic methylene (B1212753) group to a carbonyl is possible using specific reagents.

Furthermore, the phenyl ring itself can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), although the conditions must be carefully chosen to avoid cleavage of the ether linkage or reaction at the more activated naphthalene core. Such modifications would introduce substituents onto the terminal phenyl ring, altering the steric and electronic properties of the entire molecule.

Electrophilic and Nucleophilic Reactions on the Naphthalene Core

The reactivity of the naphthalene core in this compound towards electrophilic and nucleophilic attack is influenced by the electronic effects of the bromo and phenylmethoxy substituents. The phenylmethoxy group, an alkoxy derivative, is an activating group for electrophilic aromatic substitution due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic system. chemicalbook.com This effect increases the electron density of the naphthalene rings, making them more susceptible to attack by electrophiles. Conversely, the bromo substituent is a deactivating group due to its inductive electron-withdrawing effect, which slightly outweighs its resonance donation. chemicalbook.com

In terms of directing effects for electrophilic substitution, both the phenylmethoxy and bromo groups are ortho, para-directors. strem.com In this compound, the substituents are in a para relationship. The activating phenylmethoxy group at C-4 will primarily direct incoming electrophiles to the C-3 position (ortho to the phenylmethoxy group). The deactivating bromo group at C-1 will direct to the C-2 (ortho) and C-8 (peri) positions. The combined influence of these groups suggests that electrophilic substitution would likely occur at the more activated positions of the ring containing the phenylmethoxy group, though steric hindrance could also play a role in the regioselectivity of the reaction.

Nucleophilic aromatic substitution (SNAr) on the naphthalene core of this compound would involve the displacement of the bromide ion by a nucleophile. Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemicalbook.comboronmolecular.com In this molecule, the phenylmethoxy group is electron-donating, which would not favor a classical SNAr mechanism under standard conditions. However, the bromine atom can be displaced under conditions typical for cross-coupling reactions, which proceed through catalytic cycles involving organometallic intermediates rather than a direct SNAr pathway.

Exploration of this compound as a Versatile Synthetic Synthon

The presence of a bromo substituent on the naphthalene ring makes this compound a highly valuable and versatile synthon in organic synthesis, particularly for the construction of more complex molecular architectures through various cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful applications of this bromo-naphthalene derivative is in palladium-catalyzed cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling , this compound can be reacted with an organoboron compound, such as phenylboronic acid, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. chemspider.comnih.gov This would yield 4-phenyl-1-(phenylmethoxy)naphthalene, effectively replacing the bromine atom with a phenyl group.

Similarly, the Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. strem.comwikipedia.org Reacting this compound with an alkyne like phenylacetylene, under palladium-copper catalysis, would result in the synthesis of 4-(phenylethynyl)-1-(phenylmethoxy)naphthalene. This reaction introduces an alkyne moiety onto the naphthalene scaffold, which can be a precursor for further synthetic transformations.

The Buchwald-Hartwig amination is another pivotal cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.org By treating this compound with an amine, such as the cyclic secondary amine pyrrolidine, in the presence of a palladium catalyst and a suitable base, one could synthesize 1-(4-(phenylmethoxy)naphthalen-1-yl)pyrrolidine. This reaction is a powerful tool for introducing nitrogen-containing functional groups, which are prevalent in many biologically active compounds.

Furthermore, the bromo group can be utilized in the formation of organometallic reagents. For example, through a halogen-metal exchange reaction with an organolithium reagent (e.g., n-butyllithium), it is possible to generate the corresponding lithiated naphthalene species. bldpharm.com This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups. Alternatively, the formation of a Grignard reagent by reacting with magnesium metal would produce the corresponding naphthylmagnesium bromide. boronmolecular.commerckmillipore.com This organometallic compound can then react with electrophiles such as aldehydes, ketones, or esters to form new carbon-carbon bonds and introduce more complex side chains.

The versatility of these reactions underscores the importance of this compound as a building block for the synthesis of a diverse range of substituted naphthalene derivatives, which are important motifs in medicinal chemistry and materials science. sigmaaldrich.com

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Building Block for Complex Naphthalene-Based Architectures

The bromine atom on the naphthalene (B1677914) ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This reactivity allows for the construction of more intricate molecular structures built upon the naphthalene core.

Key Synthetic Transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form arylethynylnaphthalenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to synthesize arylamines.

Stille Coupling: Reaction with organostannanes.

These coupling reactions enable the synthesis of a wide array of substituted naphthalenes. The benzyloxy group can be retained as a stable ether linkage or can be deprotected (typically via hydrogenolysis) to reveal a naphthol functionality, which can then be used for further derivatization. This dual functionality makes it a strategic building block for creating complex, multi-functionalized naphthalene systems.

Precursor to Functionalized Polycyclic Aromatic Hydrocarbons

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science due to their electronic properties. 1-Bromo-4-(phenylmethoxy)-naphthalene can serve as a foundational piece for constructing larger, more complex PAHs.

Through reactions like the Suzuki-Miyaura coupling, additional aromatic rings can be fused or linked to the naphthalene core. Subsequent intramolecular cyclization reactions, often induced by strong acids or oxidative conditions, can then form extended, planar aromatic systems. The ability to precisely place substituents on the starting naphthalene ring allows for the regiocontrolled synthesis of functionalized PAHs, which is crucial for tuning their electronic and physical properties. The development of new synthetic methods, such as benzannulation reactions, provides a pathway to create novel, nonlinear polyacenes from functionalized precursors.

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The aromatic naphthalene core of this compound can participate in π-π stacking interactions, a key driving force in the self-assembly of supramolecular structures.

By attaching recognition motifs (e.g., hydrogen bonding units, crown ethers) through reactions at the bromine position, this compound could be transformed into a component of a larger host molecule. The resulting cavity or cleft could then selectively bind to specific guest molecules. Host-guest chemistry is fundamental to applications such as molecular sensing, drug delivery, and catalysis. The design of such systems often involves creating well-defined cavities, and functionalized naphthalenes can act as rigid structural components to build these molecular containers.

Investigation of Electronic Properties for Materials Applications (e.g., Charge Transport, Optical Properties)

Naphthalene derivatives are integral to the field of organic electronics. The extended π-system of the naphthalene core endows these molecules with semiconductor properties. The electronic characteristics can be finely tuned by adding electron-donating or electron-withdrawing groups.

The phenylmethoxy group is an electron-donating group, which would influence the HOMO and LUMO energy levels of the molecule. The bromine atom can be replaced with various other functional groups to further modify these properties. For instance, coupling with other aromatic systems can extend the conjugation, leading to a smaller bandgap and a red-shift in absorption and emission spectra. This tunability is essential for designing materials for specific applications.

Potential Materials Applications:

Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive materials.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As donor or acceptor materials.

The study of how substituents affect the charge transport and optical properties of the naphthalene chromophore is a critical area of research for developing next-generation electronic devices.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes to 1-Bromo-4-(phenylmethoxy)-naphthalene

The synthesis of functionalized naphthalene (B1677914) derivatives often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing this compound. Key areas of focus could include:

Green Catalysis: Investigating the use of heterogeneous catalysts, such as zeolites or montmorillonite clays, for the regioselective bromination of 4-(phenylmethoxy)-naphthalene. arkat-usa.org These solid acid catalysts can offer advantages in terms of reusability and reduced waste compared to traditional Lewis acids.

Enzymatic Synthesis: Exploring biocatalytic approaches, potentially using enzymes like laccases, for specific bond formations under mild, aqueous conditions. researchgate.net This could be particularly relevant for the etherification step, minimizing the need for harsh bases and organic solvents.

Flow Chemistry: Implementing continuous flow synthesis processes. This technology can enhance reaction control, improve safety, and allow for more efficient scaling of production compared to batch methods.

| Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Green Catalysis | Catalyst reusability, reduced waste, high regioselectivity. | Screening of solid acid catalysts (clays, zeolites) for bromination. |

| Enzymatic Synthesis | Mild reaction conditions, high specificity, environmentally friendly. | Identification of suitable enzymes (e.g., laccases, hydrolases). |

| Flow Chemistry | Improved safety and control, easy scalability, higher efficiency. | Optimization of reaction parameters in a continuous flow reactor. |

| One-Pot Reactions | Reduced solvent use, higher overall yield, fewer purification steps. | Development of compatible reaction conditions for sequential transformations. |

In-depth Mechanistic Studies of Reactions Involving this compound

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity patterns. For this compound, future mechanistic studies could focus on its participation in key organic reactions, such as metal-catalyzed cross-coupling and nucleophilic aromatic substitution.

Prospective research should involve:

Kinetic Analysis: Performing kinetic studies to determine the reaction order and activation parameters for coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) involving the C-Br bond. This data is fundamental to understanding the rate-determining steps.

Intermediate Trapping and Identification: Utilizing spectroscopic techniques (e.g., in-situ NMR, IR) and trapping experiments to identify and characterize transient intermediates, such as organometallic species or Meisenheimer complexes.

Isotopic Labeling Studies: Employing isotopically labeled substrates to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Using quantum chemical calculations to model reaction pathways, visualize transition states, and calculate energy barriers, thereby complementing experimental findings. researchgate.net A study on the self-condensation of 1-bromo-2-naphthol revealed complex pathways including radical ipso-substitution, highlighting the need for detailed investigation into the reactions of similar compounds. rsc.org

Advanced Computational Predictions for Structure-Property Relationships

Computational chemistry offers a powerful, predictive tool for understanding the intrinsic properties of molecules and guiding experimental design. irphouse.com Future research on this compound should leverage advanced computational methods to establish clear structure-property relationships. Similar computational studies have been successfully applied to related molecules like 1-bromo-4-methylnaphthalene and 1-bromo-4-fluoronaphthalene. mahendrapublications.comnih.gov

Key computational approaches would include:

Density Functional Theory (DFT): Using DFT calculations to optimize the molecular geometry and predict electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mahendrapublications.com This information is vital for predicting reactivity and potential applications in organic electronics.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for series of derivatives to correlate structural features with specific biological activities or material properties.

Spectroscopic Simulations: Calculating theoretical vibrational (FTIR, Raman) and NMR spectra to aid in the interpretation of experimental data and confirm structural assignments. mahendrapublications.comnih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP to visualize the electron density distribution, identify sites susceptible to electrophilic and nucleophilic attack, and predict intermolecular interaction patterns. mahendrapublications.com

| Computational Method | Predicted Property | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron affinity, ionization potential. | Designing organic semiconductor materials. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Predicting photophysical properties for OLEDs or sensors. |

| Molecular Dynamics (MD) | Conformational flexibility, intermolecular interactions. | Understanding behavior in condensed phases or polymer matrices. |

| NMR Chemical Shift Calculation (GIAO) | 1H and 13C NMR chemical shifts. | Aiding in structural verification and analysis. mahendrapublications.com |

Integration into Catalytic Systems or Materials for Specific Chemical Transformations

The unique structure of this compound makes it an attractive building block for advanced materials and catalytic systems. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the naphthalene core can impart desirable photophysical or thermal properties.

Future research in this area could explore:

Ligand Development: Using the molecule as a precursor to synthesize novel phosphine or N-heterocyclic carbene (NHC) ligands for transition metal catalysis. The bulky naphthalene framework could provide a specific steric environment to influence catalyst activity and selectivity.

Organic Electronics: Incorporating the this compound moiety into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The naphthalene unit is a well-known chromophore, and its properties can be tuned through substitution.

Functional Polymers: Polymerizing derivatives of this compound to create materials with high refractive indices, thermal stability, or specific gas permeability properties for applications in optics or membrane separations.

Molecular Probes: Developing fluorescent sensors by functionalizing the naphthalene core. The photophysical properties of naphthalene are often sensitive to the local environment, which could be exploited for detecting specific analytes.

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(phenylmethoxy)-naphthalene, and what yields can be expected?

Methodological Answer: The compound is typically synthesized via bromination of a naphthalene precursor. Two validated routes include:

- Route 1: Bromination of 4-(phenylmethoxy)-naphthalene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄, achieving ~85% yield after recrystallization .

- Route 2: Substitution reactions using 4-(phenylmethoxy)-naphthalene with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃), yielding ~78% with careful temperature control (45–60°C) .

Key Considerations: Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) and purify via column chromatography using silica gel.

Q. How does solubility impact experimental design for this compound?

Methodological Answer: this compound is highly soluble in non-polar solvents (e.g., dichloromethane, chloroform) and moderately soluble in ethanol, but insoluble in water . For reactivity studies:

- Use ethanol for nucleophilic substitutions (e.g., SN2 reactions).

- Opt for DMF or DMSO for coupling reactions (e.g., Suzuki-Miyaura) to enhance solubility of aromatic intermediates.

Note: Solvent polarity directly affects reaction kinetics; confirm solubility via UV-Vis spectroscopy at λmax ≈ 270 nm .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H NMR (CDCl₃): Key peaks include δ 7.2–8.5 ppm (aromatic protons), δ 5.2 ppm (OCH₂Ph singlet), and δ 4.3 ppm (Br-C adjacent protons). Compare with NIST reference spectra for validation .

- Mass Spectrometry (EI): Expect molecular ion [M]⁺ at m/z 315.2 (C₁₇H₁₅BrO) with fragmentation patterns matching brominated naphthalene derivatives .

- IR Spectroscopy: Look for C-Br stretch at ~560 cm⁻¹ and aryl ether C-O stretch at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Methodological Answer: Byproducts often arise from over-bromination or ether cleavage. Optimize via:

- Temperature Control: Maintain ≤60°C to prevent radical side reactions (e.g., dibromination) .

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) to enhance regioselectivity .

- Purification: Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from dimers or oxidized byproducts.

Q. What safety protocols are essential for handling reactive intermediates in its synthesis?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for bromine or NBS handling .

- Waste Disposal: Quench excess bromine with NaHSO₃ solution before disposal. Store intermediates under inert gas (N₂/Ar) to prevent degradation .

- Emergency Response: For spills, neutralize with 10% sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent exothermic reactions .

Q. How should researchers address contradictions in reported toxicity data for naphthalene derivatives?

Methodological Answer:

- Systematic Review: Follow ATSDR guidelines to prioritize peer-reviewed studies with controlled exposure models (e.g., in vitro assays vs. rodent studies) .

- Mechanistic Studies: Use metabolic profiling (e.g., LC-MS) to differentiate toxicity pathways (e.g., cytochrome P450-mediated oxidation vs. glutathione depletion) .

- Dose-Response Analysis: Compare NOAEL (No Observed Adverse Effect Level) values across species, adjusting for interspecies metabolic differences using allometric scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.